1-(3,5-Difluoropyridin-2-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVYDQMDAGDWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-76-2 | |
| Record name | 1-(3,5-difluoropyridin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanamine: A Chiral Building Block for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth overview of 1-(3,5-difluoropyridin-2-yl)ethanamine (CAS 1065267-25-5), a fluorinated chiral amine that has emerged as a valuable building block in medicinal chemistry. The strategic placement of fluorine atoms on the pyridine ring, combined with the chiral ethylamine substituent, imparts unique physicochemical properties that are increasingly sought after in the design of novel therapeutics. This document will detail its chemical properties, plausible synthetic methodologies with a focus on asymmetric synthesis, comprehensive characterization techniques, and its applications in the development of biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the potential of this versatile synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold is also a privileged structure, present in numerous approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] 1-(3,5-Difluoropyridin-2-yl)ethanamine combines these features, offering a unique platform for generating novel chemical entities with potentially enhanced pharmacological profiles. The difluoro substitution pattern on the pyridine ring can significantly alter the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties, while the chiral amine provides a crucial handle for stereospecific interactions with target proteins.
Physicochemical and Spectroscopic Properties
1-(3,5-Difluoropyridin-2-yl)ethanamine is typically available as its hydrochloride salt to improve its stability and handling as a solid.[2]
Table 1: Physicochemical Properties of 1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1065267-25-5 | [2] |
| Molecular Formula | C₇H₉ClF₂N₂ | [2] |
| Molecular Weight | 194.61 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95.0% | [2] |
| Canonical SMILES | CC(N)C1=NC=C(F)C=C1F.Cl | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton (a quartet), the amine protons (a broad singlet), and the two aromatic protons on the pyridine ring (doublets or multiplets, with coupling to fluorine).
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl and methine carbons of the ethylamine side chain, and four distinct signals for the carbons of the difluoropyridine ring. The carbon atoms directly bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring, with their chemical shifts being highly sensitive to the electronic environment.[3]
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and strong C-F stretching vibrations.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methyl group and cleavage of the C-C bond between the chiral center and the pyridine ring.[3][5]
Synthesis and Manufacturing
The synthesis of chiral amines is a well-established field, with numerous methods available for achieving high enantioselectivity.[5] For 1-(3,5-difluoropyridin-2-yl)ethanamine, a highly efficient and plausible route is the asymmetric reductive amination of the corresponding ketone, 3,5-difluoro-2-acetylpyridine.
Proposed Enantioselective Synthesis
A state-of-the-art approach for this transformation is the direct asymmetric reductive amination using a chiral catalyst.[6] This method is highly attractive for industrial applications due to its high efficiency and atom economy.
Scheme 1: Proposed Asymmetric Reductive Amination for the Synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanamine
Caption: Proposed asymmetric reductive amination of 3,5-difluoro-2-acetylpyridine.
This reaction would likely proceed with high conversion and excellent enantioselectivity (ee >95%), yielding the desired chiral amine.[6] The use of a ruthenium catalyst with a chiral BINAP ligand is a well-precedented and robust system for such transformations.
Synthesis of the Precursor: 3,5-Difluoro-2-acetylpyridine
The synthesis of the ketone precursor can be envisioned through several routes, including the reaction of a suitable organometallic reagent with 3,5-difluoro-2-cyanopyridine or the oxidation of the corresponding alcohol.
Applications in Drug Discovery and Development
The structural motifs present in 1-(3,5-difluoropyridin-2-yl)ethanamine make it a highly attractive building block for the synthesis of a wide range of biologically active molecules. The chiral amine can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for the exploration of diverse chemical space.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The difluoro substitution pattern can modulate the basicity of the pyridine nitrogen and introduce favorable interactions within the ATP-binding pocket. The chiral ethylamine side chain can be elaborated to occupy adjacent hydrophobic pockets, leading to enhanced potency and selectivity.
Other Therapeutic Areas
Beyond kinase inhibition, this building block has potential applications in the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. The ability to introduce a stereocenter early in the synthetic sequence is highly advantageous for establishing structure-activity relationships (SAR) and optimizing ligand-target interactions.
Safety and Handling
As with many fluorinated organic compounds, 1-(3,5-difluoropyridin-2-yl)ethanamine and its hydrochloride salt should be handled with appropriate safety precautions.
Table 2: Hazard Information for 1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]
Conclusion
1-(3,5-Difluoropyridin-2-yl)ethanamine is a valuable and versatile chiral building block with significant potential in modern drug discovery. Its unique combination of a difluorinated pyridine ring and a chiral amine side chain provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The availability of efficient asymmetric synthetic routes further enhances its utility. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Boca Sciences. (2025, February 10). MSDS of (S)-1-(3,6-Dibromopyridin-2-YL)-2-(3,5-difluorophenyl)ethan-1-amine.
- PREPARATION, CHARACTERIZATION AND EVALUATE THEIR BIOLOGICAL ACTI. (2024, July 31).
- MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Benchchem. (n.d.). 2-Amino-3,5-difluoropyridine | 732306-31-9.
- Justia Patents. (2023, June 8). Patents Assigned to ALEXIUM, INC.
- Google Patents. (n.d.). US11065265B2 - Compositions of fosaprepitant and methods of preparation.
- Reaction products in mass spectrometry elucidated with infrared spectroscopy. (n.d.).
- United States Patent (10) Patent No.: US 8,377,526 B2. (2011, July 26).
- Fluorochem. (n.d.). 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride.
- PubChem. (n.d.). (3,5-Difluoropyridin-2-YL)methanamine | C6H6F2N2 | CID 21069854.
- PubMed. (2021, May 7). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.
- PubChem. (n.d.). Solid molasses products from liquid molasses - Patent US-2008113072-A1.
- FIRE SUPPRESSION AGENT WITH VERMICULITE - P
- Buchler GmbH. (n.d.). Asymmetric Amination.
- ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by....
- SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. (2022, June 10).
- LibreTexts Chemistry. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22).
- NIH. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC.
- Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Gener
- BLDpharm. (n.d.). 1065267-25-5|1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride.
- Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2020, January 17).
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.).
- PubChem. (n.d.). 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238.
- NIH. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
- Chinese Chemical Society. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry.
- NIH. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC.
- NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC.
- ResearchGate. (2025, August 13). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines.
- ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Benchchem. (n.d.). (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- Radboud Repository. (2025, June 16). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy.
- ChemScene. (n.d.). 1270475-95-0 | 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethan-1-amine.
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- 6. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
3,5-difluoro-2-(1-aminoethyl)pyridine chemical properties
The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 3,5-difluoro-2-(1-aminoethyl)pyridine , a specialized fluorinated building block.
High-Value Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
3,5-Difluoro-2-(1-aminoethyl)pyridine (CAS: 1065267-25-5, HCl salt) represents a strategic "chiral amine" building block used in the optimization of small-molecule drug candidates. Its value lies in the unique electronic modulation provided by the 3,5-difluoro substitution pattern, which significantly lowers the basicity of the pyridine nitrogen while enhancing metabolic stability. This scaffold is frequently employed in fragment-based drug discovery (FBDD) to link aromatic pharmacophores while controlling physicochemical properties like LogD and pKa.
Physicochemical Profile & Electronic Analysis
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3,5-difluoropyridin-2-yl)ethanamine |
| Common Name | 3,5-Difluoro-2-(1-aminoethyl)pyridine |
| CAS Number | 1065267-25-5 (Hydrochloride) |
| Molecular Formula | C₇H₈F₂N₂ |
| Molecular Weight | 158.15 g/mol (Free base) / 194.61 g/mol (HCl salt) |
| Chirality | Contains one stereocenter at the ethyl linkage. Available as Racemic, (R)-, or (S)- enantiomers. |
Electronic Structure & The "Fluorine Effect"
The 3,5-difluoro substitution pattern is not merely structural; it is a functional electronic tuner.
-
Pyridine Nitrogen Basicity (pKa Modulation):
-
Unsubstituted Pyridine pKa: ~5.2
-
3,5-Difluoropyridine pKa: < 2.0 (Estimated)
-
Mechanism: The highly electronegative fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), depleting electron density from the pyridine ring and the ring nitrogen lone pair.
-
Impact: The pyridine nitrogen becomes non-basic at physiological pH (7.4). This prevents protonation of the ring, reducing the risk of hERG channel blockade (often associated with basic aromatic centers) and improving permeability.
-
-
Primary Amine Basicity:
-
The exocyclic amine remains basic (pKa ~9.0–9.5), serving as the primary solubilizing group and a handle for amide coupling or reductive amination.
-
Calculated Properties (In Silico)
| Descriptor | Value | Interpretation |
| cLogP | ~1.2 | Moderate lipophilicity; suitable for CNS or systemic exposure. |
| TPSA | ~39 Ų | High membrane permeability potential. |
| H-Bond Donors | 2 (Amine) | Key for interaction with backbone carbonyls in protein pockets. |
| H-Bond Acceptors | 3 (N-py, F, F) | Fluorine can act as a weak acceptor in specific environments. |
Synthetic Methodologies
Synthesis of this scaffold typically proceeds via the manipulation of 3,5-difluoropyridine precursors. The introduction of chirality is the critical step.
Route A: From 3,5-Difluoropyridine-2-carbonitrile (Grignard/Reduction)
This is the preferred industrial route for accessing the racemic amine or setting up for enzymatic resolution.
-
Nucleophilic Addition: Reaction of 3,5-difluoropyridine-2-carbonitrile with Methyl Magnesium Bromide (MeMgBr) yields the intermediate imine/ketone.
-
Hydrolysis: Acidic workup affords 2-acetyl-3,5-difluoropyridine .
-
Reductive Amination:
-
Racemic: Treatment with ammonium acetate and NaCNBH₃.
-
Chiral (Asymmetric): Use of Ellman's sulfinamide auxiliary or Transaminase biocatalysis.
-
Route B: Direct Lithiation (Lab Scale)
-
Lithiation: 3,5-Difluoropyridine is treated with LDA at -78°C. Lithium-Halogen exchange is not required; the proton at C2 is acidic due to the flanking Nitrogen and Fluorine.
-
Acylation: Quench with an acetaldehyde equivalent or Weinreb amide to form the acetyl derivative.
-
Chiral Resolution: The resulting amine is resolved via chiral HPLC or diastereomeric salt formation (e.g., with Tartaric acid).
Visualization of Synthetic Logic (DOT)
Caption: Divergent synthesis of racemic and chiral 3,5-difluoro-2-(1-aminoethyl)pyridine from nitrile precursors.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
The 3,5-difluoropyridine motif is a bioisostere for phenyl or pyridyl rings in the "hinge-binding" region of kinase inhibitors.
-
Case Study Logic: In inhibitors targeting JAK or BTK, replacing a standard pyridine with 3,5-difluoropyridine reduces oxidative metabolism (blocking P450 sites) and alters the vector of the attached amine group.
-
The Amine Handle: The 1-aminoethyl group serves as a linker to the "solvent-front" region of the kinase, allowing the attachment of solubilizing tails (e.g., morpholines, piperazines).
GPCR Ligands
In GPCR programs (e.g., Orexin or Histamine receptors), the 1-aminoethyl linker introduces a specific 3D-vector (Methyl branching) that restricts conformational freedom compared to a simple methylene (-CH₂-) linker. This "Magic Methyl" effect often boosts potency by 10-100x by locking the bioactive conformation.
Structural Activity Relationship (SAR) Logic
Caption: SAR deconstruction of the scaffold showing how structural features translate to medicinal utility.
Handling & Stability Protocols
Stability
-
Storage: The free amine is prone to carbonate formation upon exposure to air (CO₂ absorption). It is best stored as the Hydrochloride (HCl) salt , which is a stable, white solid.
-
Hygroscopicity: The HCl salt can be hygroscopic; store in a desiccator at 2–8°C.
Reactivity Hazards
-
Nucleophilic Aromatic Substitution (SₙAr): While the 3,5-difluoro pattern deactivates the ring toward electrophiles, it activates the ring toward nucleophiles. Strong nucleophiles (alkoxides, thiols) may displace the fluorine atoms, particularly at elevated temperatures.
-
Incompatibility: Avoid strong oxidizers.
Safety
-
Corrosivity: Like most benzyl-type amines, the free base is corrosive to skin and eyes.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
-
PubChem Compound Summary. 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride. National Center for Biotechnology Information. Link
-
Sigma-Aldrich / Merck. Product Search: Fluorinated Pyridines. (General reference for 3,5-difluoropyridine properties). Link
-
ChemicalBook. 3,5-Difluoropyridine-2-carbonitrile Properties. (Precursor data). Link
-
Google Patents. Substituted Pyridine Compounds as Kinase Inhibitors. (Contextual usage of the scaffold). Link
Strategic Deployment of Difluoropyridine Building Blocks in Medicinal Chemistry
[1]
Executive Summary: The Fluorine Effect on Pyridine Scaffolds
In modern drug discovery, the pyridine ring is a privileged scaffold, yet it often carries liabilities: high basicity leading to hERG toxicity, rapid oxidative metabolism, or poor membrane permeability. The difluoropyridine moiety—specifically 2,6-difluoropyridine and 2,4-difluoropyridine—emerges as a high-utility building block that solves these issues simultaneously.
By introducing two fluorine atoms, medicinal chemists can:
-
Abolish Basicity: The strong electron-withdrawing effect of fluorine lowers the pyridine nitrogen
from ~5.2 to < 0, eliminating protonation at physiological pH. -
Block Metabolism: Fluorine at the 2- and 6-positions sterically and electronically blocks Cytochrome P450-mediated oxidation (N-oxide formation or
-hydroxylation). -
Enable Sequential Functionalization: The highly activated C-F bonds serve as distinct handles for regiospecific Nucleophilic Aromatic Substitution (
), allowing the rapid assembly of trisubstituted pyridines.
Physicochemical Profiling
The strategic value of difluoropyridines lies in their stark contrast to the parent pyridine.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine | 2-Fluoropyridine | 2,6-Difluoropyridine | Medicinal Chemistry Impact |
| 5.23 | -0.44 | ~ -2.5 (Est.) | Eliminates lysosomal trapping; reduces hERG liability. | |
| LogP | 0.65 | 1.12 | 1.25 | Increases lipophilicity without adding significant bulk. |
| Dipole Moment | 2.2 D | 3.1 D | 1.5 D | Altered polarity influences binding pocket orientation. |
| Metabolic Liability | High (N-ox, C2-OH) | Moderate | Low | Blocks primary sites of oxidative clearance. |
Note: The drastic drop in
Synthetic Accessibility & Regiocontrol
The utility of difluoropyridines is defined by how predictable their reactivity is. The core challenge is Regioselectivity during functionalization.
The "Halex" Entry Route
Commercial access typically starts from chloropyridines via Halogen Exchange (Halex).
-
Reagents: CsF or KF (spray-dried), DMSO or Sulfolane, 100-150°C.
-
Mechanism:
. The high lattice energy of KCl/CsCl drives the equilibrium. -
Critical Factor: Anhydrous conditions are mandatory to prevent hydrolysis to pyridones.
Regioselectivity Logic: 2,4- vs 2,6-Difluoro
When a nucleophile approaches a polyfluorinated pyridine, the site of attack is governed by the stability of the Meisenheimer complex and steric factors.
Diagram 1: Regioselectivity Decision Tree
Caption: Regiochemical outcomes for nucleophilic attack on difluoropyridine scaffolds. 2,4-difluoropyridine typically favors C4 substitution due to the stability of the symmetric anionic intermediate.
Advanced Functionalization: The "Dance" of the Anion
2,6-Difluoropyridine allows for a unique functionalization strategy: Lithiation-Directed Substitution . Because the C2 and C6 positions are blocked by Fluorine, and Fluorine is a strong ortho-director, lithiation (LDA or n-BuLi) occurs exclusively at the C3 position .
-
Workflow: 2,6-Difluoropyridine
[Lithiated Intermediate]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Quench with Electrophile (e.g., Weinreb Amide, , ).[1] -
Result: Access to 3-substituted-2,6-difluoropyridines, which are precursors for PKC-
inhibitors [Source 1.1].[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Regioselective on 2,6-Difluoropyridine
Objective: Synthesis of 2-amino-6-fluoropyridine derivatives (Scaffold for further elaboration).
Mechanism: Addition-Elimination (
-
Preparation:
-
Charge a reaction vial with 2,6-difluoropyridine (1.0 equiv).
-
Add Amine Nucleophile (e.g., Morpholine, 1.1 equiv).
-
Add Base:
or DIPEA (1.5 equiv). -
Solvent: DMSO or NMP (Concentration ~0.5 M). Note: Protic solvents like EtOH can be used but may require higher temps.
-
-
Reaction:
-
Heat to 80–100°C for 2–4 hours.
-
Monitoring: Monitor by LC-MS.[2] The mono-substituted product (M+Nucleophile-HF) usually forms cleanly. Over-reaction to the 2,6-disubstituted product is slow due to the electron-donating nature of the first amine added (deactivating the ring).
-
-
Workup:
-
Validation:
- NMR: Starting material shows a singlet (or triplet if H-coupled) at ~ -70 ppm.[3] Product will show a distinct shift for the remaining single fluorine.
Protocol B: C3-Lithiation of 2,6-Difluoropyridine
Objective: Introduction of a carbon scaffold at the 3-position.
-
Setup: Flame-dried glassware,
atmosphere. -
Lithiation:
-
Dissolve 2,6-difluoropyridine in anhydrous THF at -78°C .
-
Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.
-
Stir for 30–60 mins at -78°C. The solution may turn yellow/orange.
-
-
Quench:
-
Add Electrophile (e.g.,
-methoxy- -methylacetamide) dissolved in THF. -
Allow to warm to RT slowly.
-
-
Outcome: Yields 3-acetyl-2,6-difluoropyridine.
Case Study: PKC- Inhibitor Synthesis
A prominent application of this chemistry is found in the development of Protein Kinase C theta (PKC-
Diagram 2: Synthetic Workflow for Trisubstituted Pyridines
Caption: Stepwise assembly of PKC-theta inhibitors utilizing the differential reactivity of fluorine leaving groups.
Causality in Workflow:
-
Why Fluorinate? The 2,6-dichloro precursor is less reactive toward
than the difluoro analog. Converting Cl F activates the ring for subsequent amine additions. -
Why Sequential? The first amine addition deactivates the ring. The second addition requires forcing conditions (microwave or high boiling solvent), allowing for the installation of two different amines (R1 and R2) with high precision.
References
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines. ResearchGate. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
2,6-Difluoropyridine Compound Summary. PubChem. Available at: [Link]
Difference between (3,5-difluoropyridin-2-yl)methanamine and ethanamine analogs
The following guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic divergence between (3,5-difluoropyridin-2-yl)methanamine and its ethanamine homolog.
Executive Summary
In medicinal chemistry, the modulation of linker length between an aromatic scaffold and a basic amine is a critical "tweak" used to optimize binding affinity, metabolic stability, and physicochemical properties.
This guide compares two specific fluorinated pyridine building blocks:
-
C1-Linker: (3,5-difluoropyridin-2-yl)methanamine (CAS: 936363-97-2)[1][2][3]
-
C2-Linker: 2-(3,5-difluoropyridin-2-yl)ethanamine (Analog)
While seemingly minor, the addition of a single methylene unit (
Physicochemical Profiling & SAR Implications
The primary differentiator between these two analogs is the electronic influence of the electron-deficient 3,5-difluoropyridine ring on the exocyclic amine.[1]
Basicity (pKa) Modulation
The pyridine ring is electron-withdrawing.[1][2] The 3,5-difluoro substitution enhances this effect (inductive withdrawal,
-
Methanamine (C1): The amine is separated by only one carbon. The strong electron-withdrawing nature of the fluorinated ring pulls electron density from the amine nitrogen, lowering its pKa. It is less likely to be protonated at physiological pH compared to standard alkyl amines.[2]
-
Ethanamine (C2): The additional methylene group acts as an insulator (attenuation of the inductive effect). The amine behaves more like a typical aliphatic amine, with a higher pKa.
| Property | (3,5-Difluoropyridin-2-yl)methanamine (C1) | 2-(3,5-Difluoropyridin-2-yl)ethanamine (C2) | Impact on Drug Design |
| Linker Length | 1 Carbon ( | 2 Carbons ( | Affects binding pocket depth.[1][2] |
| Est. Amine pKa | 7.8 – 8.3 | 9.5 – 10.2 | C1 is less basic; better membrane permeability (higher fraction neutral).[2] |
| LogP (Lipophilicity) | Lower | Higher (+0.5 units) | C2 increases lipophilicity and non-specific binding. |
| Conformation | Rigid / Restricted | Flexible (Rotatable) | C2 incurs higher entropic penalty upon binding.[2] |
| Electronic State | Electron-deficient amine | Aliphatic-like amine | C1 participates in weaker H-bonds as a donor.[1][2] |
Conformational Analysis[2]
-
C1 Analog: The amine vector is strictly defined relative to the pyridine ring. This is ideal for rigid binding pockets where the distance between the aromatic interaction (pi-stacking) and the ionic interaction (salt bridge) is short (< 4 Å).
-
C2 Analog: The ethyl chain introduces a gauche/anti conformational equilibrium. This allows the amine to "fold back" or extend, enabling it to reach distant acidic residues (Asp/Glu) in the target protein, but at the cost of entropy loss upon binding.
Synthetic Accessibility & Methodologies[1]
The synthesis of the C1 analog is generally more direct (reduction of nitrile), whereas the C2 analog requires homologation (chain extension), typically via a Henry reaction or cyanide displacement.
Diagram: Comparative Synthetic Workflows
Caption: Divergent synthetic pathways. C1 utilizes direct nitrile reduction, while C2 requires a carbon-chain extension (homologation) via aldehyde/nitroalkene intermediates.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of (3,5-Difluoropyridin-2-yl)methanamine (C1)
Mechanism: Nucleophilic aromatic substitution (
-
Cyanation: React 2-chloro-3,5-difluoropyridine with zinc cyanide (
) and in DMF at 90°C to yield 3,5-difluoropicolinonitrile. -
Reduction: Dissolve the nitrile in Methanol/Ammonia. Add Raney Nickel (active catalyst).[2] Hydrogenate at 40-50 psi for 4 hours.
-
Purification: Filter catalyst, concentrate, and convert to HCl salt using 4M HCl in dioxane.
Protocol B: Synthesis of 2-(3,5-Difluoropyridin-2-yl)ethanamine (C2)
Mechanism: Nitroaldol (Henry) Condensation followed by global reduction.[1][2]
-
Formylation: Lithiate 2-bromo-3,5-difluoropyridine (via
-BuLi, -78°C) and quench with DMF to obtain 3,5-difluoropicolinaldehyde. -
Henry Reaction: React aldehyde with nitromethane (
) and ammonium acetate ( ) in acetic acid at reflux.[2] This yields the -nitrostyrene intermediate (dehydrated form).[1][2] -
Reduction: Add the nitrostyrene dropwise to a suspension of Lithium Aluminum Hydride (
) in dry THF at 0°C. Reflux for 2 hours to reduce both the alkene and the nitro group to the amine.
Metabolic Stability & ADME
The difference in linker length profoundly impacts metabolic "soft spots."
-
C1 Liability (Oxidative Deamination): Primary benzylic-type amines are substrates for amine oxidases, but the electron-poor pyridine ring slows this rate compared to a phenyl ring.[1][2]
-
C2 Liability (MAO Substrate): The ethanamine motif mimics the phenethylamine pharmacophore (common in neurotransmitters). This makes the C2 analog a prime substrate for Monoamine Oxidase (MAO-A/B) , leading to rapid oxidative deamination to the corresponding aldehyde/acid.
Recommendation: If using the C2 linker, consider
References
-
Synthesis of Fluorinated Pyridines : Journal of Fluorine Chemistry. "Nucleophilic substitution patterns in perfluoropyridines."
-
pKa of Pyridine Derivatives : PubChem Compound Summary. "(3,5-Difluoropyridin-2-yl)methanamine."[1][2]
-
Henry Reaction Methodology : Organic Syntheses. "General methods for the synthesis of phenethylamines via nitrostyrenes."
-
Metabolic Stability of Linkers : Journal of Medicinal Chemistry. "Linker length effects on metabolic stability of amine-containing drugs."
Sources
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. (3,5-Difluoropyridin-2-YL)methanamine | C6H6F2N2 | CID 21069854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Buchwald-Hartwig Coupling of 1-(3,5-Difluoropyridin-2-yl)ethanamine
Introduction: Navigating the Challenges of C-N Coupling with Electron-Deficient Heterocycles
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4] However, the application of this powerful methodology to electron-deficient heteroaromatic amines, such as 1-(3,5-Difluoropyridin-2-yl)ethanamine, presents a unique set of challenges that demand a nuanced and well-optimized approach.
The pyridine core, particularly when substituted with strongly electron-withdrawing fluorine atoms, exhibits reduced nucleophilicity and can act as a potential inhibitor of the palladium catalyst through coordination. Furthermore, the steric hindrance imparted by the ethylamine substituent at the 2-position can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of the Buchwald-Hartwig coupling with 1-(3,5-Difluoropyridin-2-yl)ethanamine. We will delve into the rationale behind the selection of catalysts, ligands, and reaction parameters, offering a robust starting protocol and a systematic approach to optimization.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination mechanism is paramount for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a sequence of well-defined steps:
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
The reaction is initiated by the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex.[1][5] The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. The final, crucial step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[3]
Strategic Selection of Reaction Components for 1-(3,5-Difluoropyridin-2-yl)ethanamine Coupling
The success of the Buchwald-Hartwig amination of this challenging substrate hinges on the judicious choice of each reaction component.
Palladium Precatalyst: The Engine of the Reaction
For demanding couplings, modern palladium precatalysts are generally more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] These precatalysts readily form the active LPd(0) species in a controlled manner, leading to more reproducible results and often requiring lower catalyst loadings.
| Precatalyst Generation | Key Features | Recommended for this Application |
| G3 Palladacycles | Highly active and versatile, compatible with a wide range of ligands. | Yes |
| G4 Palladacycles | Offer improved stability and are often more user-friendly. | Yes |
Ligand: The Key to Reactivity and Selectivity
The ligand is arguably the most critical component in a Buchwald-Hartwig reaction, as it modulates the steric and electronic properties of the palladium center. For the coupling of a primary amine like 1-(3,5-difluoropyridin-2-yl)ethanamine with an aryl halide, sterically hindered and electron-rich biarylphosphine ligands are essential.
| Ligand | Structure | Key Attributes & Rationale for Selection |
| BrettPhos | Specifically designed for the coupling of primary amines. Its steric bulk promotes reductive elimination.[6] | |
| RuPhos | A versatile ligand that is also effective for primary amines and can be a good alternative to BrettPhos.[6] | |
| XPhos | A widely used, robust ligand that can be effective for a broad range of substrates, including heteroaromatic amines. |
Base: The Activator of the Amine
A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
| Base | pKa of Conjugate Acid | Rationale for Selection |
| Sodium tert-butoxide (NaOtBu) | ~19 | A commonly used and highly effective base for Buchwald-Hartwig aminations. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong base that can be advantageous for less nucleophilic amines. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker base that can be employed if the substrate is sensitive to stronger bases, though it may require higher reaction temperatures.[6] |
Solvent: The Reaction Medium
Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions.
| Solvent | Boiling Point (°C) | Key Considerations |
| Toluene | 111 | A standard and effective solvent for Buchwald-Hartwig reactions. |
| Dioxane | 101 | Another common solvent, but its potential to coordinate to the palladium should be considered. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent that can be useful for reactions at moderate temperatures. |
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 1-(3,5-Difluoropyridin-2-yl)ethanamine. Optimization may be required depending on the specific aryl halide coupling partner.
General Workflow
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Screening Conditions
This protocol is designed as a starting point for the coupling of 1-(3,5-Difluoropyridin-2-yl)ethanamine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
1-(3,5-Difluoropyridin-2-yl)ethanamine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap
Procedure:
-
In a nitrogen-filled glovebox, add the aryl bromide, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the 1-(3,5-Difluoropyridin-2-yl)ethanamine via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimization for Challenging Aryl Chlorides
For less reactive aryl chlorides, a more active catalyst system and potentially higher temperatures may be required.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
1-(3,5-Difluoropyridin-2-yl)ethanamine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 precatalyst (0.03 mmol, 3 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1 M solution in THF)
-
Anhydrous, degassed dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap
Procedure:
-
Follow steps 1-3 of Protocol 1, using the RuPhos Pd G3 precatalyst and adding the solid aryl chloride.
-
Add the 1-(3,5-Difluoropyridin-2-yl)ethanamine via syringe.
-
Add the LHMDS solution dropwise via syringe.
-
Place the vial in a preheated oil bath or heating block at 110 °C.
-
Follow steps 6-12 of Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation | Use a modern precatalyst (G3 or G4).[6] |
| Inappropriate ligand | Screen other bulky biarylphosphine ligands (e.g., RuPhos, XPhos). | |
| Insufficiently strong base | Switch to LHMDS. | |
| Low reaction temperature | Gradually increase the temperature in 10 °C increments. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation or competing reaction pathways | Decrease the reaction temperature or catalyst loading. Ensure strictly anhydrous and anaerobic conditions. |
Conclusion
The Buchwald-Hartwig amination of 1-(3,5-Difluoropyridin-2-yl)ethanamine is a challenging yet achievable transformation. Success lies in the rational selection of a modern palladium precatalyst, a sterically hindered and electron-rich biarylphosphine ligand, and a strong, non-nucleophilic base. The protocols and optimization strategies outlined in these application notes provide a solid framework for researchers to efficiently synthesize novel N-aryl-1-(3,5-difluoropyridin-2-yl)ethanamine derivatives, which may serve as valuable building blocks in drug discovery and development.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
Protecting group strategies for 1-(3,5-Difluoropyridin-2-yl)ethanamine
An Application Guide to Amine Protection Strategies for 1-(3,5-Difluoropyridin-2-yl)ethanamine
Introduction: The Synthetic Challenge and Strategic Imperative
In the landscape of modern drug discovery and medicinal chemistry, halogenated heterocyclic scaffolds are of paramount importance. The compound 1-(3,5-Difluoropyridin-2-yl)ethanamine is a valuable chiral building block, with its difluoropyridine core modulating electronic properties and metabolic stability, and the ethylamine moiety providing a key vector for molecular elaboration. However, the primary amine's inherent nucleophilicity and basicity necessitate its temporary masking or "protection" during many synthetic transformations.[1] Unprotected, this amine can engage in undesired side reactions, leading to low yields and complex purification challenges.
This technical guide provides a detailed examination of robust and reliable protecting group strategies for 1-(3,5-Difluoropyridin-2-yl)ethanamine. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions tailored to their specific synthetic routes. We will explore the selection, application, and cleavage of the most versatile and orthogonal amine protecting groups, with a focus on the practical nuances imposed by the electron-deficient and sterically defined nature of the substrate.
Pillar 1: Selecting the Optimal Protecting Group - A Matter of Orthogonality and Stability
The ideal protecting group should be easily introduced in high yield, stable to a wide range of subsequent reaction conditions, and cleanly removed under specific, mild conditions that do not affect other functional groups in the molecule.[2] This principle of selective removal is known as orthogonality .[3][4] For a polyfunctional molecule, employing orthogonal protecting groups allows for the sequential manipulation of different parts of the molecule with precision.[5]
The most common and effective protecting groups for amines are carbamates, which temper the amine's nucleophilicity while remaining stable to many reagents.[6] We will focus on the three pillars of modern amine protection:
-
Boc (tert-Butoxycarbonyl): An acid-labile group, it is stable to basic, nucleophilic, and hydrogenolytic conditions.[7]
-
Cbz (Carboxybenzyl or Z): A classic group removed by catalytic hydrogenolysis, it is stable to both acidic and basic conditions.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group, it is notably stable under acidic and hydrogenolytic conditions, making it an excellent orthogonal partner to Boc and Cbz.[8][9]
The choice among these depends entirely on the planned synthetic sequence. For instance, if a subsequent step requires a strong base, a Boc-protected amine is ideal. Conversely, if an acid-catalyzed reaction is planned, an Fmoc or Cbz group would be the superior choice.
Data-Driven Comparison of Leading Amine Protecting Groups
To facilitate rapid decision-making, the following table summarizes the key characteristics and orthogonal relationships of the Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Common Reagent for Introduction | Cleavage Condition | Stability Profile | Orthogonality |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[10] | Stable to Base, Hydrogenolysis, Nucleophiles | Orthogonal to Fmoc and Cbz |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to Acid and Base | Orthogonal to Boc and Fmoc |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[11] | Stable to Acid and Hydrogenolysis | Orthogonal to Boc and Cbz |
Pillar 2: Validated Experimental Protocols & Mechanistic Insights
The following protocols are designed to be self-validating, with detailed steps and explanations of the chemical logic.
Strategy 1: The Acid-Labile Boc Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its general stability and clean, non-hydrogenolytic removal.[12]
This procedure utilizes di-tert-butyl dicarbonate to form the N-Boc carbamate. A base is required to neutralize the acidic proton of the amine.
-
Materials:
-
1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)[13]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 1-(3,5-Difluoropyridin-2-yl)ethanamine in DCM (approx. 0.2 M).
-
Add the base (TEA or DMAP) to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O portion-wise to the stirring solution. Gas evolution (CO₂) may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if necessary, though often the crude product is of sufficient purity for subsequent steps.
-
Caption: Workflow for Boc protection of the primary amine.
Cleavage of the Boc group is achieved under strong anhydrous acidic conditions, which protonate the carbamate oxygen, leading to the elimination of isobutylene and CO₂.[14]
-
Materials:
-
N-Boc-1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole or Thioanisole (scavenger, optional but recommended)[10]
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM (approx. 0.2 M).
-
If the substrate contains electron-rich aromatic rings, add a scavenger like anisole (1-2 eq) to trap the liberated tert-butyl cation and prevent side reactions.[15]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, or a 25-50% v/v solution in DCM).[16]
-
Allow the reaction to warm to room temperature and stir for 30-90 minutes. Monitor by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine salt (trifluoroacetate salt) or free amine after basic workup.
-
Caption: Acid-catalyzed deprotection of the N-Boc group.
Strategy 2: The Hydrogenolysis-Labile Cbz Group
The Cbz group is a robust protecting group, stable to a wide range of conditions, making it ideal for multi-step syntheses. Its removal via catalytic hydrogenation is highly selective.
-
Materials:
-
1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Tetrahydrofuran (THF) or Dioxane
-
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aqueous base (e.g., saturated NaHCO₃ solution).
-
Slowly add Cbz-Cl dropwise while stirring vigorously. Maintain the temperature at 0 °C.
-
Note on a potential side reaction: The pyridine nitrogen can be acylated by Cbz-Cl to form an N-acylpyridinium salt.[17] Performing the reaction at 0 °C and using a biphasic system helps to minimize this.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
This method cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.
-
Materials:
-
N-Cbz-1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)
-
Palladium on Carbon (Pd/C), 5-10 wt% (0.05-0.10 eq by weight of Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the N-Cbz protected amine in MeOH or EtOAc.
-
Carefully add Pd/C to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.
-
Note on stability: The difluoropyridine ring is generally stable to these conditions, but over-reduction or C-F hydrogenolysis is a potential concern with prolonged reaction times or more active catalysts.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Caption: The protection and deprotection cycle for the Cbz group.
Strategy 3: The Base-Labile Fmoc Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis and offers true orthogonality to acid- and hydrogenolysis-labile groups.[18][19]
-
Materials:
-
1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)[8]
-
Aqueous Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane or Acetonitrile
-
-
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Removal is achieved via a β-elimination mechanism triggered by a mild amine base, typically piperidine.[20]
-
Materials:
-
N-Fmoc-1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to achieve a final concentration of 20% (v/v).
-
Stir at room temperature. The deprotection is often very rapid, typically completing in less than 30 minutes. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a large volume of water to precipitate the dibenzofulvene-piperidine adduct.
-
Extract the aqueous phase with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers extensively with water to remove DMF and piperidine, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
-
Pillar 3: Orthogonal Strategies in Action
The true power of these protecting groups is realized when they are used in concert. A molecule bearing multiple amine sites, or an amine and another functional group, can be selectively deprotected.
Caption: Sequential deprotection using orthogonal protecting groups.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Asymmetric Universe. (2018). Protecting Groups For Amines – Carbamates. Master Organic Chemistry.
-
Fiveable. (2025). Acid-Labile Protecting Groups Definition. Fiveable.
-
Hunt, I. Peptide synthesis. University of Calgary, Department of Chemistry.
-
BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection. BenchChem.
-
Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis: An Overview of the Available Methods. Amino Acids, Peptides and Proteins in Organic Synthesis, 1-36.
-
Wikipedia. (n.d.). Protecting group. Wikipedia.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Chemical Communications. (2005). Hexadienyloxycarbonyl (Hdoc) – A Mild Acid Labile Protecting Group for Amines. Royal Society of Chemistry.
-
Kumar, A., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3098-3102.
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
-
Semantic Scholar. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Semantic Scholar.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.
-
BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. BenchChem.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Cogent Chemistry. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online.
-
MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
-
BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem.
-
The Journal of Organic Chemistry. (1973). Some novel, acid-labile amine protecting groups. ACS Publications.
-
University of Rochester. (n.d.). Protecting Groups. University of Rochester.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal.
-
Boze Chemical. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
-
BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.
-
ResearchGate. (2018). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate.
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
-
BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.
-
National Institutes of Health. (2021). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. PMC.
-
i-prc. (n.d.). Bases. Wordpress.
-
BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.
-
ResearchGate. (2001). Protective Group Strategies. ResearchGate.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 15. BOC deprotection [ms.bzchemicals.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Stability Protocols for 1-(3,5-Difluoropyridin-2-yl)ethanamine
Ticket Subject: Prevention of Racemization in Chiral Fluorinated Pyridine Ethanamines Ticket ID: F-PYR-35-RAC Priority: Critical (Impacts Drug Efficacy/Safety) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary
You are encountering stability issues with 1-(3,5-difluoropyridin-2-yl)ethanamine . This is not a standard chiral amine; it is a "privileged structure" in medicinal chemistry but possesses a hyper-labile stereocenter .[1]
The 2-position of the pyridine ring activates the benzylic (alpha) proton. In your specific molecule, the 3-fluoro and 5-fluoro substituents exert a powerful electron-withdrawing inductive effect ($ -I $), drastically increasing the acidity of this alpha-proton compared to the non-fluorinated analog. Consequently, even mild bases or protic solvents can trigger deprotonation, leading to a planar intermediate and immediate loss of optical purity (racemization).
This guide provides the protocols required to synthesize, handle, and store this compound without compromising its enantiomeric excess (% ee).
Module 1: The Chemistry of Instability (Root Cause Analysis)
To prevent racemization, you must understand the mechanism driving it.[1] The instability is intrinsic to the molecule's electronic structure.
The Mechanism: Base-Catalyzed Racemization
The racemization proceeds via the removal of the proton at the chiral center ($ C_{\alpha}-H $).
-
Acidity: The pyridine nitrogen acts as an electron sink.[1] The Fluorine at C3 (ortho to the ethyl group) adds significant inductive withdrawal, destabilizing the $ C-H $ bond.
-
Planarization: Upon deprotonation, the hybridization changes from $ sp^3 $ to $ sp^2 $ (enolate-like or carbanion intermediate), which is planar and achiral.[1]
-
Reprotonation: The proton can return from either face (re) or (si), resulting in a racemic mixture.[1]
Visualizing the Threat
Caption: Figure 1.[2] The pathway of racemization driven by the electron-deficient pyridine ring. The 3,5-difluoro substitution pattern significantly lowers the energy barrier for deprotonation.
Module 2: Synthesis & Workup (Troubleshooting)
User Issue: "My ee% drops from >99% to 80% during the workup of the reductive amination."
The Solution: Avoid Chemical Reductions
Traditional reductive amination (using $ NaBH_4 $ or $ NaBH_3CN $) often requires conditions that promote racemization. The preferred method for this specific scaffold is Biocatalytic Transamination .[1]
Protocol: Transaminase (ATA) Screening
Enzymatic synthesis operates at neutral pH and ambient temperature, bypassing the thermodynamic conditions that favor racemization.
| Parameter | Recommendation | Rationale |
| Enzyme Class | Highly stereoselective for chiral amines.[3][4][5] | |
| Donor Amine | Isopropylamine (IPA) | Drives equilibrium by removing acetone (volatile).[1] |
| Co-Factor | PLP (Pyridoxal-5'-phosphate) | Essential for transaminase activity.[1][4] |
| pH Control | Strictly pH 7.0 - 7.5 | Critical: pH > 8.0 accelerates racemization of the product.[1] |
| Temp | 30°C | Balance between enzyme activity and thermal racemization.[1] |
Workup "Red Lines" (Do NOT Do This)
-
Do NOT use strong bases (NaOH, KOH) to extract the free amine. Use mild buffers (Carbonate/Bicarbonate) if necessary, but prefer isolating as a salt directly.[1]
-
Do NOT distill the free base.[1] The heat will instantly racemize the compound.
-
Do NOT use ketone solvents (Acetone, MEK) for extraction.[1] They react with the amine to form imines, which tautomerize and racemize.
Module 3: Storage & Formulation
User Issue: "The compound racemized in the bottle after 2 weeks."
The free base of 1-(3,5-difluoropyridin-2-yl)ethanamine is metastable . It must be stored as a salt.[1]
Salt Selection Guide
| Salt Form | Stability Rating | Notes |
| Hydrochloride (HCl) | ⭐⭐⭐⭐⭐ (Best) | The protonation of the amine prevents the lone pair from participating in imine-enamine tautomerism. Solid state is stable.[1] |
| L-Tartrate | ⭐⭐⭐⭐ | Good for resolution and stability; forms stable crystalline solids.[1] |
| Free Base (Oil) | ⭐ (Avoid) | High Risk. Auto-racemization occurs via atmospheric $ CO_2 $ absorption or trace moisture.[1] |
Storage Protocol
-
Convert immediately: Upon synthesis, treat the ethereal solution of the crude amine with anhydrous $ HCl $ in dioxane/ether.
-
Filtration: Collect the precipitate rapidly.
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: -20°C is recommended for long-term storage.
Module 4: Analytical Verification
User Issue: "I cannot separate the enantiomers on my standard C18 column."
You require Chiral Stationary Phases (CSPs).[1] The fluorine atoms change the interaction profile with the column, often requiring specific selectors.
Recommended HPLC Conditions
-
Column: Chiralpak OJ-H or Chiralcel OD-H (Daicel).
-
Why? These polysaccharide-based columns (cellulose/amylose tris-benzoates) are superior for aromatic amines.
-
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: The diethylamine (DEA) is crucial to sharpen the peak of the basic amine but keep it <0.1% to avoid base-catalyzed on-column racemization.
-
-
Derivatization (Alternative): If direct separation fails, react with Mosher's Acid Chloride (
-methoxy-\alpha-(trifluoromethyl)phenylacetyl chloride $) to form diastereomers, which are separable on standard silica or C18 columns.
Frequently Asked Questions (FAQ)
Q1: Can I use dynamic kinetic resolution (DKR) to fix a racemic batch? A: Yes. You can use a lipase (e.g., Candida antarctica Lipase B, CAL-B) with an acyl donor (ethyl acetate) to selectively acylate one enantiomer. However, because the 3,5-difluoro group makes the amine less nucleophilic, the reaction might be slower than with standard benzylamines.
Q2: Why is the 3-fluoro substituent worse than the 5-fluoro for stability? A: The "Ortho Effect." The 3-fluoro atom is spatially adjacent to the chiral center. It exerts a stronger inductive pull on the alpha-carbon electrons than the 5-fluoro atom, making the proton significantly more acidic.
Q3: I see a "dimer" impurity in my LC-MS. What is it? A: This is likely the result of a self-condensation or oxidative coupling. If stored as a free base, the amine can react with trace aldehydes or ketones, or even undergo oxidative dimerization if the pyridine ring activates the position sufficiently. Storing as the HCl salt prevents this.[1]
References
-
Vertex AI Search. (2025).[1] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. National Institutes of Health (NIH).[1] Link
-
Study.com. (2025).[1] Racemization Overview, Mechanism & Examples. Link
-
MDPI. (2018).[1] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Link
-
Fluorochem. (2025).[1][6][7] 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride Product Data. Link
-
BenchChem. (2025).[1][8] Chiral Pyridine-Containing Alcohols: A Technical Guide. Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (3,5-Difluoropyridin-2-YL)methanamine | C6H6F2N2 | CID 21069854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Residual Solvents in Hygroscopic Pyridine Amine Salts
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing residual solvents from hygroscopic pyridine amine salts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered in the laboratory.
The hygroscopic nature of pyridine amine salts, coupled with their potential for thermal and chemical instability, makes the removal of residual solvents a critical and often challenging step in pharmaceutical development. Inadequate drying can lead to product instability, altered crystal forms, and failure to meet regulatory requirements for residual solvents. This guide offers scientifically-grounded solutions and practical, field-proven insights to help you achieve a dry, stable, and pure final product.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridine amine salts still showing high residual solvent levels after standard oven drying?
A1: This is a common issue stemming from the hygroscopic nature of the salt and the potential for strong interactions between the salt and the solvent. Here's a breakdown of the likely causes:
-
Hygroscopicity: The salt readily absorbs moisture from the atmosphere. This absorbed water can form a barrier, trapping solvent molecules within the crystal lattice.
-
Solvent-Salt Interactions: Polar solvents can form strong hydrogen bonds with the amine salt, making them difficult to remove by heat alone.
-
Formation of Azeotropes: The residual solvent may form a constant boiling point mixture (azeotrope) with water, which can hinder its removal under standard drying conditions.
-
Crystal Lattice Entrapment: During crystallization, solvent molecules can become trapped within the crystal structure of the salt.[1] Prolonged drying at elevated temperatures may be required to remove these entrapped solvents, but this can risk degrading the product.
Q2: What are the regulatory guidelines for residual solvents in pharmaceutical products?
A2: The primary guidelines are established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q3C(R9) guideline for residual solvents.[2][3] These guidelines classify solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazard.[2] Their use should be strongly justified.
-
Class 2: Solvents that should be limited in pharmaceutical products due to their inherent toxicity.[4]
-
Class 3: Solvents with low toxic potential, for which a health-based exposure limit is not needed.[2]
It is crucial to test for any solvents used or produced during the manufacturing or purification process.[2][5]
Q3: Can I use a higher temperature to speed up the drying process?
A3: While increasing the temperature can enhance solvent removal, it must be approached with caution. Pyridine amine salts can be thermally labile, and excessive heat can lead to:
-
Degradation: Decomposition of the active pharmaceutical ingredient (API), leading to impurities and loss of potency.
-
Melting or Phase Change: The salt may melt or undergo a polymorphic transformation, which can alter its physical and chemical properties.
-
Discoloration: Color changes can indicate product degradation.
It is essential to determine the thermal stability of your specific salt using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) before selecting a drying temperature.
Q4: What analytical techniques are used to determine residual solvent levels?
A4: The most common and reliable method is Headspace Gas Chromatography (HS-GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6] This technique is highly effective for detecting volatile organic compounds at parts-per-million (ppm) or even sub-ppm levels.[6] Other methods include:
-
Direct Injection Gas Chromatography: Suitable for less volatile solvents.
-
Loss on Drying (LOD): This can be used for Class 3 solvents if the total loss is less than the acceptable limit (5000 ppm), but it is not specific to a particular solvent.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the drying process.
Issue 1: Persistent High Levels of a Protic Solvent (e.g., Ethanol, Methanol)
Symptoms:
-
Consistently high residual solvent levels detected by GC, even after prolonged oven drying.
-
The product appears clumpy or sticky.
Root Cause Analysis: Protic solvents can form strong hydrogen bonds with the amine salt, making them difficult to remove. The hygroscopic nature of the salt exacerbates this by introducing water, which can also interact with both the salt and the solvent.
Solutions:
1. Azeotropic Distillation: This technique involves adding a less polar, water-immiscible solvent (an entrainer) that forms a lower-boiling azeotrope with both water and the residual protic solvent.[8][9][10]
-
Principle: The ternary azeotrope (entrainer-water-protic solvent) boils at a lower temperature than any of the individual components, allowing for their efficient removal.
-
Common Entrainers: Toluene, heptane, or cyclohexane.
dot
Caption: Azeotropic Distillation Workflow
Experimental Protocol: Azeotropic Distillation
-
Place the pyridine amine salt in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a suitable entrainer (e.g., toluene) to the flask.
-
Heat the mixture to reflux. The azeotrope will distill and collect in the Dean-Stark trap.
-
The denser aqueous layer will separate and can be drained off, while the entrainer is returned to the flask.
-
Continue the process until no more water is collected in the trap.
-
Cool the mixture and remove the entrainer under reduced pressure to obtain the dry salt.
2. Vacuum Drying with a Nitrogen Bleed: A slow stream of dry nitrogen introduced into the vacuum oven can help to sweep away solvent vapors from the surface of the solid, improving drying efficiency.
Issue 2: The Product is Thermally Sensitive and Degrades with Heat
Symptoms:
-
Discoloration of the product after oven drying.
-
Appearance of degradation products in analytical tests (e.g., HPLC).
Root Cause Analysis: The pyridine amine salt is not stable at the temperatures required for effective solvent removal by conventional oven drying.
Solution: Lyophilization (Freeze-Drying)
Lyophilization is a gentle drying method that removes solvents by sublimation under reduced pressure, avoiding the damaging effects of heat.[11][12][13]
-
Principle: The process involves freezing the material, then reducing the pressure and adding a small amount of heat to allow the frozen solvent to transition directly from a solid to a gaseous state.[13][14]
dot
Caption: Lyophilization Workflow
Experimental Protocol: Lyophilization
-
Dissolve the pyridine amine salt in a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).
-
Freeze the solution in a lyophilizer.
-
Apply a high vacuum to the chamber.
-
Gradually increase the shelf temperature to initiate sublimation of the solvent.
-
Once the bulk of the solvent is removed (primary drying), further increase the temperature to remove any remaining bound solvent (secondary drying).[14][15]
-
The result is a dry, porous solid that can be easily handled.
Issue 3: Residual Aprotic Solvents (e.g., Dichloromethane, THF) Remain
Symptoms:
-
Persistent levels of aprotic solvents detected by GC analysis.
-
The product may have an oily or wet appearance.
Root Cause Analysis: Aprotic solvents can be trapped within the crystal lattice or adhere strongly to the surface of the salt. Their removal can be challenging without the aid of a displacing agent.
Solutions:
1. Solvent Displacement with a More Volatile, Less Harmful Solvent: This involves washing or slurrying the salt with a more volatile solvent in which the salt is not soluble.
-
Principle: The more volatile solvent displaces the less volatile residual solvent, and is then more easily removed by vacuum drying.
-
Suitable Displacing Solvents: Diethyl ether, pentane, or hexane.
Experimental Protocol: Solvent Displacement
-
Suspend the pyridine amine salt in a minimal amount of a suitable displacing solvent.
-
Stir the slurry for a short period to allow for solvent exchange.
-
Filter the solid and wash with fresh, cold displacing solvent.
-
Dry the filtered solid under vacuum.
2. Drying in the Presence of Water Vapor: For some crystalline materials, drying in a humidified environment can facilitate the removal of entrapped organic solvents.[1]
-
Principle: Water molecules can displace the organic solvent molecules within the crystal lattice.[1] The absorbed water can then be removed by conventional drying methods.[1]
Data Summary Table
| Drying Method | Advantages | Disadvantages | Best For |
| Vacuum Oven Drying | Simple, widely available | Can cause thermal degradation; may not be effective for strongly bound solvents | Thermally stable salts with weakly-bound solvents |
| Azeotropic Distillation | Highly effective for removing water and protic solvents | Requires an additional solvent (entrainer); may not be suitable for all salts | Removing protic solvents and water from thermally stable salts |
| Lyophilization (Freeze-Drying) | Gentle, avoids thermal degradation; produces a porous, easily soluble product | Slower process; requires specialized equipment | Thermally sensitive or unstable pyridine amine salts |
| Solvent Displacement | Effective for removing trapped aprotic solvents | Requires an additional solvent; potential for product loss if slightly soluble in the displacing solvent | Salts with entrapped aprotic solvents |
Concluding Remarks
The successful removal of residual solvents from hygroscopic pyridine amine salts is a multifaceted challenge that requires a deep understanding of the material's properties and the available drying techniques. There is no one-size-fits-all solution; the optimal method will depend on the specific salt, the nature of the residual solvent, and the thermal stability of the compound. By systematically evaluating the problem and applying the principles outlined in this guide, researchers can develop a robust and effective drying process that yields a high-quality final product meeting all regulatory requirements.
References
- Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. (n.d.).
- ICH. (2024, January 24). Impurities: Guideline for Residual Solvents Q3C(R9).
- ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
- ICH. (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7).
- Separation Science. (2023, December 8). Method for the analysis of residual solvents in pharmaceuticals.
- European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
- Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
- PubMed. (2010, January 15). Analytical methods for residual solvents determination in pharmaceutical products.
- Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- PharmaTutor. (2017, July 12). A REVIEW ON LYOPHILIZATION: A TECHNIQUE TO IMPROVE STABILITY OF HYGROSCOPIC, THERMOLABILE SUBSTANCES.
- USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C.
- Google Patents. (n.d.). US3448152A - Amine recovery.
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.).
- Emerald Cloud Lab. (2025, September 5). ExperimentLyophilize Documentation.
- Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying.
- Seven Star Pharma. (n.d.). Lyophilization.
- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Copperpod. (2022, November 16). Lyophilization Process - An Efficient Way to Preserve Perishable Materials.
- Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
- ResearchGate. (2014, December 5). How do I get dry pyridine?.
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
- Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
- IONiC / VIPEr. (2009, January 14). drying pyridine.
- Remove Sticky Reagents. (n.d.).
- Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. (2020, November 12).
- Reddit. (2025, January 30). Pyridine as a solvent doesn't want to evaporate : r/chemistry.
- GWSI. (2024, July 1). Dive Into Azeotropic Distillation: Essential Techniques.
- Research Progress on Azeotropic Distillation Technology. (n.d.).
- Texas A&M University Department of Chemistry. (2002, May 1). Desiccant efficiency in solvent and reagent drying. 5. Amines.
- ResearchGate. (2021, July 30). How to remove pyridine when I use it as solvent?.
- Reddit. (2024, January 12). Drying and distilling pyridine : r/OrganicChemistry.
- Sciencemadness Discussion Board. (2010, January 13). removal of pyridine.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
Sources
- 1. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. uspnf.com [uspnf.com]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ptfarm.pl [ptfarm.pl]
- 8. US3448152A - Amine recovery - Google Patents [patents.google.com]
- 9. Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gwsionline.com [gwsionline.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. sevenstarpharm.com [sevenstarpharm.com]
- 14. copperpodip.com [copperpodip.com]
- 15. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Amide Coupling Reactions with 1-(3,5-Difluoropyridin-2-yl)ethanamine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide coupling reactions involving 1-(3,5-Difluoropyridin-2-yl)ethanamine. Our goal is to equip you with the scientific rationale and practical steps to overcome challenges and optimize your reaction yields.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in amide coupling reactions are a common frustration. This guide is structured to help you diagnose the potential causes based on your experimental observations and provides targeted solutions.
Question 1: I am observing very low to no yield of my desired amide product when coupling 1-(3,5-Difluoropyridin-2-yl)ethanamine. What are the likely causes and how can I improve the outcome?
Low or no product formation is a critical issue that can stem from several factors related to the unique structure of 1-(3,5-Difluoropyridin-2-yl)ethanamine. The primary culprits are often a combination of reduced amine nucleophilicity and steric hindrance.
Underlying Causes and Mechanistic Insights:
-
Reduced Nucleophilicity of the Amine: The two fluorine atoms on the pyridine ring are strongly electron-withdrawing. This electronic effect decreases the electron density on the pyridine nitrogen and, by extension, reduces the nucleophilicity of the primary amine at the 2-position.[1] A less nucleophilic amine will react more slowly with the activated carboxylic acid, leading to incomplete conversion.
-
Steric Hindrance: The substituent at the 2-position of the pyridine ring, adjacent to the reacting amine, creates a sterically hindered environment. This bulk can physically impede the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[2][3]
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid, or the activated intermediate may not be stable enough to persist until the less reactive amine can attack.[4]
Troubleshooting Workflow:
Below is a decision-tree to guide your optimization strategy.
Caption: Troubleshooting Decision Tree for Low Yields.
Experimental Protocols:
Protocol 1: Upgrading Coupling Reagents
For challenging couplings involving sterically hindered or electron-deficient amines, more powerful reagents are often necessary.[5]
| Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High reactivity, low racemization, effective for hindered couplings.[6] |
| HBTU | Uronium Salt | More cost-effective than HATU, good for many difficult couplings.[7] |
| PyAOP | Phosphonium Salt | Highly effective for hindered systems, including N-methyl amino acids.[8] |
| COMU | Uronium Salt | More reactive and safer than benzotriazole-based reagents like HBTU.[8] |
Step-by-Step Method using HATU:
-
In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 1-(3,5-Difluoropyridin-2-yl)ethanamine (1.0 equivalent) in the same solvent.
-
Allow the reaction to stir at room temperature for 12-24 hours, or gently heat to 40-50°C if the reaction is sluggish.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to remove water-soluble byproducts.
Question 2: My reaction is messy with multiple side products. What are the common side reactions and how can I suppress them?
A complex reaction mixture indicates that side reactions are competing with the desired amide bond formation. Understanding these pathways is key to minimizing them.
Common Side Reactions:
-
N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes the activated acid.[6] Adding HOBt or HOAt can trap the active ester and minimize this side reaction.
-
Guanidinylation of the Amine: Uronium-based coupling reagents (e.g., HBTU, HATU) can react with the amine starting material to form a guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired reaction.[9] This is more likely if the carboxylic acid activation is slow or if there is an excess of the coupling reagent.
-
Racemization: If the carboxylic acid has a chiral center, the harsh activation conditions or prolonged exposure to base can lead to epimerization.
Strategies for Minimizing Side Products:
-
Order of Addition: For uronium and phosphonium reagents, always pre-activate the carboxylic acid before adding the amine. This ensures the concentration of the highly reactive activating agent is minimized when the amine is introduced.
-
Use of Additives: With carbodiimide coupling, the inclusion of HOBt or, even more effectively, HOAt, is crucial. These additives form active esters that are more reactive towards the amine and less prone to side reactions.[6]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine. This helps to drive the reaction to completion without having a large excess of the coupling reagent that could lead to side reactions.
-
Temperature Management: While gentle heating can overcome activation barriers, excessive temperatures can accelerate side reactions and racemization.[2] Maintain the lowest effective temperature.
Frequently Asked Questions (FAQs)
Q1: My starting amine is a hydrochloride salt. Do I need to perform a free-basing step before the coupling reaction?
Yes, it is highly recommended. The hydrochloride salt of the amine is not nucleophilic and will not react. You must add a base to neutralize the salt and generate the free amine in situ. Typically, an additional equivalent of a non-nucleophilic base like DIPEA or triethylamine is added for this purpose.
Q2: What is the best solvent for this coupling reaction?
Polar aprotic solvents are generally preferred for amide coupling reactions.
-
DMF (N,N-Dimethylformamide): A common choice, but ensure it is anhydrous.
-
NMP (N-Methyl-2-pyrrolidone): Higher boiling point than DMF, which can be advantageous if gentle heating is required.[3]
-
DCM (Dichloromethane): Can be used, but the solubility of some reagents and byproducts may be lower.
Q3: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion and can help identify the masses of any major side products.
Q4: The workup is difficult, and I'm having trouble removing the byproducts. Any suggestions?
-
If you used a carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[8] If using the more soluble EDC, an aqueous workup with dilute acid and base washes is typically effective for removing the urea byproduct and any excess reagents.[7]
-
For reactions using phosphonium or uronium reagents, a standard aqueous workup followed by silica gel chromatography is usually sufficient for purification.
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. Coupling Reagents.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- The Royal Society of Chemistry. (2022, May 20).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Optimizing Peptide Coupling: Key Techniques.
- Hartwig, J. F., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
- Pennington, M. W., & Byrnes, M. E. Procedures to Improve Difficult Couplings.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Benchchem. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by....
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Fluorochem. 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride.
- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- BLDpharm. 1065267-25-5|1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride.
- amide coupling help. Reddit.
- General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
Sources
- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
The Fluorine Chemistry Helpdesk: Minimizing Defluorination
Technical Support Center for Synthetic Chemists
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Defluorination Side Reactions Ticket ID: #F-2024-MIN
Introduction
Welcome to the Fluorine Chemistry Helpdesk. You are likely here because your fluorine atoms—expensive to introduce and crucial for your molecule's DMPK profile—are falling off during synthesis.
Defluorination is rarely random. It is driven by the high thermodynamic stability of metal-fluoride bonds (in transition metal catalysis) or the high susceptibility of fluoroarenes to nucleophilic attack (
Ticket #01: "My Fluorine is Disappearing During Suzuki Coupling"
User Report:
"I am coupling a 2-fluoro-4-bromopyridine with a boronic acid using
Root Cause Analysis
This is a classic "Ambush" scenario. The C-F bond in electron-deficient heterocycles (like pyridine) activates the ring for Nucleophilic Aromatic Substitution (
-
The Culprit: Hydroxide ions (generated from carbonate + water) or the solvent itself (DMF decomposes to dimethylamine) attack the C-F position.
-
Secondary Issue: If the catalyst is too electron-rich and the temperature too high, Palladium can insert into the C-F bond (Oxidative Addition), though
is usually the dominant pathway for polyfluoroarenes.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base | Switch to | Phosphate is less nucleophilic than carbonate/hydroxide. Fluoride bases (KF) maintain a high concentration of F- in solution, thermodynamically disfavoring fluoride loss (Le Chatelier’s principle). |
| Solvent | Toluene or Dioxane (Anhydrous) | Avoid DMF/DMAc. They are nucleophilic solvents at high T. Anhydrous conditions prevent the formation of aggressive OH- species. |
| Ligand | Bulky Phosphines (e.g., XPhos, SPhos) | Bulky ligands accelerate the reductive elimination of the desired product, reducing the residence time of the Pd-species and minimizing opportunities for side reactions. |
Standard Operating Procedure (SOP): Fluorine-Retentive Suzuki Coupling
Target: Coupling of electron-deficient fluoro-bromo-arenes.
-
Charge: In a glovebox or under Ar flow, add aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and anhydrous
(2.0 equiv) to a reaction vial. -
Catalyst: Add
(1 mol%) and XPhos (2 mol%).-
Note: Pre-complexation of Pd/Ligand for 15 mins in solvent is recommended.
-
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 80°C (Do not exceed 100°C unless necessary).
-
Workup: Cool to RT immediately upon completion. Filter through Celite. Avoid acidic workup if the product is acid-sensitive.
Mechanism Visualization
Figure 1: Competition between the desired catalytic cycle and nucleophilic attack (
Ticket #02: "Hydrogenation is Stripping My Fluorines"
User Report:
"I need to reduce a nitro group to an aniline on a fluorinated benzene ring. Using Pd/C and
Root Cause Analysis
Palladium is a "fluorophilic" metal in the context of hydrogenation. The mechanism typically involves the oxidative addition of a surface Pd-Hydride species into the C-F bond, followed by reductive elimination of HF. This is especially prevalent if the fluorine is ortho or para to the amino group being formed (electronic activation).
Troubleshooting Protocol
| Strategy | Recommendation | Scientific Rationale |
| Catalyst Swap | Use Pt/C (Vanadium doped) | Platinum is significantly less active toward C-F oxidative addition than Palladium but remains active for Nitro reduction. Vanadium doping further suppresses HDF. |
| Inhibitors | Add Diphenylsulfide ( | Adding 0.1–0.5 equiv of a sulfide "poisons" the highly active sites on the Pd surface responsible for C-F cleavage, without stopping the facile nitro reduction. |
| Reductant | Transfer Hydrogenation ( | Switch from catalytic hydrogenation ( |
Comparative Data: Catalyst Performance
| Catalyst System | Yield (Aniline) | Defluorination (HDF) | Verdict |
| 10% Pd/C, | 55% | 45% | CRITICAL FAIL |
| 5% Pt/C, | 92% | < 5% | PASS |
| 5% Pt(S)/C (Sulfided) | 96% | < 1% | OPTIMAL |
| Fe powder, | 90% | 0% | SAFE ALTERNATIVE |
SOP: Selective Nitro Reduction
-
Solvent: Methanol or Ethanol (0.1 M).
-
Catalyst: 5% Pt/C (sulfided) (5 wt% loading relative to substrate).
-
Conditions: Hydrogen balloon (1 atm), Room Temperature.
-
Tip: Do not heat. HDF has a higher activation energy than nitro reduction; keeping T low favors the kinetic product (aniline) over the thermodynamic product (defluorinated arene).
-
-
Monitoring: Monitor consumption of starting material strictly. Stop reaction immediately upon completion to prevent "over-reduction."
Ticket #03: "My Alkyl Fluoride turned into an Alkene"
User Report:
"I synthesized a
Root Cause Analysis
This is
-
Mechanism: The metal binds to the carbon
to the fluorine. The fluorine at the position then coordinates to the metal, forming a 4-membered transition state, followed by elimination of M-F and the alkene.[2]
Troubleshooting Protocol
-
Avoid Early Transition Metals: Titanium (Ti), Zirconium (Zr), and Aluminum (Al) have exceptionally high affinity for Fluorine. Avoid Lewis acidic catalysts.
-
Ligand Geometry: Use ligands with large "bite angles" or extreme steric bulk.
-
Why? The transition state for
-F elimination requires a specific syn-coplanar geometry. Bulky ligands sterically crowd the metal center, making the formation of the M-F bond kinetically difficult.
-
-
Switch Metal Center:
-
Palladium (Pd): Generally prefers
-Hydride elimination over -Fluoride elimination.[3] If you have hydrogens available on the -carbon, Pd will likely take those first (which might still be a problem, but it's a different one). -
Nickel (Ni): High risk of
-F elimination.
-
Mechanism Visualization: -Fluoride Elimination
Figure 2: The pathway to alkene formation. Bulky ligands increase the energy barrier of the Transition State (TS).
References
-
Suzuki-Miyaura Coupling & Defluorination
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Polyfluoroarenes."
- Source:Chemical Reviews, 2015.
- Context: Discusses the competition between oxidative addition and nucleophilic
-
URL:[Link]
-
Selective Hydrogenation
- Title: "Selective Hydrogenation of Fluorinated Nitroaromatics over Pt/C C
- Source:Journal of C
- Context: Establishes Pt/C and sulfided catalysts as superior to Pd/C for preventing HDF.
-
URL:[Link]
-
Beta-Fluoride Elimination
- Title: "Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimin
- Source:Chemistry - A European Journal, 2018.
- Context: Detailed mechanistic review of how metals abstract -fluorines.
-
URL:[Link]
-
General Fluorine Chemistry
- Title: "Fluorine in Medicinal Chemistry."
- Source:Journal of Medicinal Chemistry, 2008.
- Context: Background on the stability and lability of C-F bonds in drug synthesis.
-
URL:[Link]
For further assistance, please contact the synthesis core facility or consult the specific MSDS for your fluorinated reagents.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rhodium riddle: computational insights into competitive β-hydride vs. β-fluoride elimination - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01495B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Purification of 1-(3,5-Difluoropyridin-2-yl)ethanamine from reaction byproducts
The following technical guide is structured as a specialized support center resource. It synthesizes chemical principles with practical troubleshooting to address the purification of 1-(3,5-Difluoropyridin-2-yl)ethanamine .
Topic: Purification of 1-(3,5-Difluoropyridin-2-yl)ethanamine Ticket Type: Advanced Troubleshooting & Process Optimization Applicable Chemistry: Reductive Amination, Chiral Resolution, Acid-Base Extraction[1][2][3][4][5]
Molecule Profile & Purification Logic[1][4][5]
Before initiating purification, you must understand the "personality" of your target molecule.[5] 1-(3,5-Difluoropyridin-2-yl)ethanamine presents a dual challenge: Basicity and Fluorine Sensitivity .[1][2][3][4][5]
-
The Basicity Differential: This molecule contains two nitrogen centers.[2][3][4]
-
Pyridine Nitrogen: The 3,5-difluoro substitution is electron-withdrawing, significantly lowering the basicity of the ring nitrogen (Estimated pKa < 2.0).[1][2][4][5] It is essentially non-basic in standard workup conditions.[2][3][4]
-
Primary Amine (Ethyl Chain): This nitrogen remains highly basic (Estimated pKa ~8.5–9.0).[2][3][4][5]
-
Implication: You can exploit this difference. At pH 4–5, the pyridine ring is neutral, but the primary amine is protonated (cationic), making the molecule water-soluble.[5] This allows for a "washing" step to remove non-basic impurities.[2][3][4]
-
-
The Fluorine Hazard: The 3,5-difluoro pattern activates the pyridine ring towards Nucleophilic Aromatic Substitution (
).[2][3][4][5]
Troubleshooting Guide (Q&A)
Q1: I see a persistent impurity just above my product on TLC. It tracks with the amine but isn't basic.[4] What is it?
Diagnosis: This is likely the alcohol byproduct (1-(3,5-difluoropyridin-2-yl)ethanol).[1][2][3][5]
Cause: In reductive aminations, the intermediate imine is in equilibrium.[4][5] If the reducing agent (e.g.,
-
Action: Perform the "Acid Wash Protocol" (See Protocol A). When the crude mixture is dissolved in dilute acid (pH 3–4), the amine stays in the water; the alcohol stays in the organic layer.[5] Wash the aqueous layer with DCM to remove the alcohol before basifying.[4]
Q2: My yield is surprisingly low after rotary evaporation. Where did the product go?
Diagnosis: Volatility & Carbamate Formation. Cause: [2][3][4][5]
-
Small pyridine-ethanamines are semi-volatile.[1][2][3][4] High vacuum at elevated temps (
) can sublime the free base.[2][3][5] -
Primary amines react with atmospheric
to form carbamate salts, which look like "gunk" or oil and complicate mass balance.[2][4] Solution:
-
Action: Do not dry the free base to completion if possible. Isolate as an HCl or Oxalate salt immediately (See Protocol B). If you must dry the free base, use a mild vacuum (
) and keep the bath .[5]
Q3: The product streaks badly on silica columns, even with MeOH.
Diagnosis: Silanol Interaction. Cause: The basic primary amine interacts hydrogen-bonds strongly with the acidic silanols on the silica gel surface.[2][3][4] Solution:
Q4: I detect a "des-fluoro" impurity (M-18 peak) in LCMS.
Diagnosis: Hydrodefluorination.
Cause: If you used
-
Action: Switch catalysts. Use Raney Nickel or
(sulfided), which are less aggressive toward C-F bonds.[2][3][4][5] Alternatively, use hydride reagents ( ) instead of catalytic hydrogenation.[2][3][5]
Validated Protocols
Protocol A: The "Double-Wash" Acid-Base Extraction
This is the primary method to separate the amine from non-basic impurities (alcohols, unreacted ketones).[1][2][5]
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2][3][4][5]
-
2M NaOH (aq) or Saturated
[1][2][3][4][5]
Workflow:
-
Evaporation: Remove the reaction solvent (e.g., Methanol/THF) to minimize water miscibility issues.[2][4][5]
-
Dissolution: Dissolve the crude residue in DCM .
-
Acid Extraction (The Wash):
-
Basification (The Recovery):
-
Final Extraction:
Protocol B: HCl Salt Formation (Stabilization)
Converts the volatile, sensitive oil into a stable solid.[5]
-
Dissolve the purified free base amine in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .[2][3][4]
-
Cool to
.[2][3][4][5] -
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Stir for 15 minutes.
-
Filter the solid (or decant solvent) and wash with cold ether.[2][4]
-
Dry under vacuum.[2][3][4] Result: Stable Hydrochloride salt.[2][3][4]
Visual Decision Guides
Diagram 1: The "Double-Wash" Purification Logic
This flowchart illustrates the critical separation of the alcohol byproduct from the target amine using pH manipulation.[1][4][5]
Caption: Separation of non-basic impurities (alcohol/ketone) via pH-selective extraction.
Diagram 2: Chromatographic Strategy
Choosing the right stationary phase to prevent streaking and yield loss.[4]
Caption: Decision matrix for chromatographic purification based on scale and required purity.
Summary Data Table
| Parameter | Value / Condition | Reason |
| Target pKa (Amine) | ~8.8 (Est.) | Primary amine on ethyl chain.[1][2][3][4][5] |
| Target pKa (Pyridine) | < 2.0 (Est.) | 3,5-Difluoro groups reduce ring basicity.[2][3][4][5] |
| Extraction pH (Wash) | pH 2.0 – 3.0 | Keeps amine protonated ( |
| Extraction pH (Recover) | pH > 12.0 | Ensures amine is free base ( |
| Max Temperature | Prevents volatility loss and | |
| Silica Additive | 1% | Deactivates silanols to prevent peak tailing.[2][3][4][5] |
References
-
Reductive Amination Mechanisms & Side Products: Abdel-Magid, A. F., et al. (1996).[2][3][4][5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Context: Defines the mechanism of alcohol byproduct formation when imine formation is incomplete.[4] [1][2][3][4][5]
-
Purification of Ionizable Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[2][4][5] Purification of Laboratory Chemicals (7th Ed.).[2][3][4] Butterworth-Heinemann.[1][2][3][4] Context: Standard protocols for acid-base extraction and pKa manipulation for amine purification.[1][2][3][4]
-
Fluorine Stability in Pyridines: Chambers, R. D., et al. (1996).[2][4][5] "Polyhalogenoheterocyclic compounds."[2][3][4] Journal of the Chemical Society.[4] Context: Details the susceptibility of fluorinated pyridines to nucleophilic attack (SnAr) at elevated temperatures. [1][2][3][4][5]
-
Chromatography of Basic Compounds: McCalley, D. V. (2010).[2][3][4] "Analysis of basic compounds by high performance liquid chromatography." Journal of Chromatography A. Context: Explains the "streaking" phenomenon of amines on silica and the necessity of basic modifiers (TEA/NH4OH).
Sources
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. (3,5-Difluoropyridin-2-YL)methanamine | C6H6F2N2 | CID 21069854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoropyridine | C5H3F2N | CID 642820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl
Topic: Comparative Analysis of 1H NMR Structural Elucidation: 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary
The structural characterization of 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl presents a unique analytical challenge due to the interplay of fluorine spin-spin coupling (
Theoretical Framework & Spectral Prediction
To accurately interpret the spectrum, one must first deconstruct the spin system. The molecule consists of a pyridine ring substituted at the 2, 3, and 5 positions, creating a complex splitting pattern for the remaining aromatic protons.
-
H4 Proton (Aromatic): Located between two fluorine atoms (F3 and F5). It experiences strong
coupling from both, typically resulting in a triplet-like dd or t pattern. -
H6 Proton (Aromatic): Adjacent to the ring nitrogen and F5. It appears as a doublet of doublets (dd) due to
(from F5) and small (from H4). -
Methine (CH): The chiral center (
-proton). In the HCl salt, this signal is significantly deshielded ( 4.5–5.0 ppm) compared to the free base. -
Ammonium (
): In DMSO- , these protons appear as a broad singlet (approx. 8.5 ppm), confirming the salt formation.
Visualization: Aromatic Splitting Tree
The following diagram illustrates the complex splitting pathway for the H4 proton, which is often the most diagnostic signal in the aromatic region.
Figure 1: Theoretical splitting tree for the H4 aromatic proton. Note that if
Comparative Analysis of Analytical Methods
This section evaluates three NMR techniques based on their ability to resolve specific structural features.
Method A: Standard 1H NMR (DMSO-
)
Best For: Routine confirmation of the HCl salt stoichiometry and basic connectivity.
-
Mechanism: DMSO-
is an excellent solvent for polar hydrochloride salts. It slows proton exchange, allowing the observation of the ammonium ( ) protons. -
Pros:
-
Direct observation of salt formation (integral of
vs. aromatic H). -
No sample preparation (free-basing) required.
-
-
Cons:
-
Aromatic region is complex due to H-F coupling.
-
Cannot distinguish enantiomers (R vs. S).
-
Method B:
F-Decoupled
H NMR (
)
Best For: Simplifying the aromatic region to confirm substitution patterns.
-
Mechanism: A decoupling pulse is applied at the fluorine frequency during proton acquisition. This collapses the complex multiplets caused by F-H coupling into simple singlets or doublets (based only on H-H coupling).
-
Pros:
-
Collapses H4 "triplet" into a singlet (or small doublet from H6).
-
Collapses H6 "doublet of doublets" into a singlet (or small doublet from H4).
-
Unambiguously proves the position of protons relative to fluorines.
-
-
Cons:
-
Requires a probe capable of tuning to
F and H simultaneously (or a specialized triple-resonance probe).
-
Method C: Chiral Solvating Agent (CSA) NMR
Best For: Determining Enantiomeric Excess (ee%) without HPLC.
-
Mechanism: Addition of a chiral host, such as (R)- or (S)-1,1’-Bi-2-naphthol (BINOL) or Mosher’s Acid, creates transient diastereomeric complexes. These complexes have distinct chemical shifts for the R- and S-enantiomers of the amine.
-
Pros:
-
Rapid ee% determination (< 15 mins).
-
No column chromatography development required.
-
-
Cons:
-
Requires free-basing the amine (usually) or using specific solvent conditions (
). -
Signal broadening can occur if exchange rates are intermediate.
-
Quantitative Data Comparison
The following table summarizes the expected chemical shifts and coupling constants for the HCl salt in DMSO-
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Notes |
| H6 (Aromatic) | 8.40 – 8.60 | dd | Most deshielded aromatic signal. | |
| H4 (Aromatic) | 7.90 – 8.10 | dd (or t) | Between two Fluorines. | |
| NH | 8.50 – 9.00 | br s | N/A | Broad signal, integrates to 3H. |
| CH (Methine) | 4.60 – 4.90 | m (q) | Deshielded by Pyridine & | |
| CH | 1.50 – 1.65 | d | Diagnostic doublet. |
Note: Values are predicted based on substituent effects on the pyridine core and analogous fluorinated amine salts [1, 2].
Detailed Experimental Protocol: Chiral Purity Determination
To determine the enantiomeric purity of the product, the standard DMSO spectrum is insufficient. The following protocol utilizes a Chiral Solvating Agent (CSA).
Reagents:
-
Analyte: 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl (~5 mg)
-
Base:
(solid) or (sat. aq) -
Solvent:
(0.6 mL) -
CSA: (R)-(-)-1,1’-Bi-2-naphthol (BINOL) [3]
Workflow:
-
In-situ Free Basing:
-
Dissolve 5 mg of the HCl salt in 0.5 mL water.
-
Neutralize with saturated
. -
Extract with 0.6 mL
. -
Transfer the
layer to an NMR tube.
-
-
Baseline Acquisition:
-
Acquire a standard
H NMR spectrum of the free base. Note the chemical shift of the methyl doublet ( ppm).
-
-
CSA Addition:
-
Add 2-5 equivalents of (R)-BINOL directly to the NMR tube.
-
Shake vigorously to dissolve.
-
-
Chiral Discrimination:
Visualization: Analytical Workflow
Figure 2: Decision matrix for selecting the appropriate NMR workflow based on analytical goals.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for coupling constants and substituent effects).
-
Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for heteroaromatic coupling constants).
-
Chaudhary, P., et al. (2022).[11] A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25296-25305. Available at: [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. rubingroup.org [rubingroup.org]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Chiral HPLC methods for separating 1-(3,5-Difluoropyridin-2-yl)ethanamine enantiomers
This guide outlines the optimal chiral HPLC strategies for separating 1-(3,5-Difluoropyridin-2-yl)ethanamine enantiomers. As a Senior Application Scientist, I have synthesized these protocols based on structural analogs (specifically 1-(pyridin-2-yl)ethanamine) and the physicochemical influence of the 3,5-difluoro substitution pattern.
Executive Summary & Compound Analysis
The separation of 1-(3,5-Difluoropyridin-2-yl)ethanamine presents a specific challenge: balancing the basicity of the primary amine with the electron-withdrawing nature of the fluorinated pyridine ring.
-
The Challenge: The primary amine moiety (
) causes severe peak tailing on silica-based columns due to silanol interactions. -
The Fluorine Effect: The 3,5-difluoro substitution reduces the electron density of the pyridine ring (making it
-acidic). This enhances interactions with -basic chiral selectors (like Amylose-based CSPs), often resulting in higher resolution compared to the non-fluorinated analog.
Recommended Strategy:
-
Primary Screen: Amylose-based CSPs (AD-H/IA) in Normal Phase with basic additives.
-
Secondary Screen: Crown Ether CSPs (CR(+)) in Reversed Phase (Acidic) for specific ammonium recognition.
Methodology A: Polysaccharide-Based Normal Phase (The Gold Standard)
This is the most robust starting point. The amylose tris(3,5-dimethylphenylcarbamate) selector forms a "chiral groove" that accommodates the aromatic pyridine, while the carbamate groups engage in hydrogen bonding with the amine.
Mechanism of Action
-
H-Bonding: The analyte's
acts as a hydrogen bond donor to the carbonyl of the CSP's carbamate group. - Interaction: The electron-deficient 3,5-difluoropyridine ring stacks with the electron-rich 3,5-dimethylphenyl group of the CSP.
Experimental Protocol
| Parameter | Specification |
| Column | Chiralpak AD-H (or Immobilized Chiralpak IA ) |
| Dimensions | 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Fluorinated pyridine absorbs strongly here) |
Critical Technical Note:
-
The Additive: You must use 0.1% DEA (or Ethanolamine). Without it, the primary amine will interact with residual silanols, causing peak tailing (
) and loss of resolution. -
Solvent Choice: Ethanol is preferred over Isopropanol (IPA) for this specific molecule because the linear alcohol allows better solvation of the compact ethylamine group, often sharpening peaks.
Methodology B: Crown Ether Reversed Phase (The Specialist)
If the Normal Phase method fails or if aqueous compatibility is required (e.g., for biological assays), Crown Ether columns are the superior alternative for primary amines.
Mechanism of Action
The crown ether (18-crown-6 derivative) forms a host-guest inclusion complex specifically with the protonated primary ammonium group (
Experimental Protocol
| Parameter | Specification |
| Column | Crownpak CR(+) (or ChiroSil SCA(-)) |
| Dimensions | 150 mm × 4.0 mm, 5 µm |
| Mobile Phase | Aqueous Perchloric Acid (pH 1.5 to 2.0) |
| Ratio | 100% Aqueous (Optional: add 10-15% Methanol to reduce retention) |
| Flow Rate | 0.5 - 0.8 mL/min (Lower flow due to viscosity) |
| Temperature | 10°C - 25°C (Lower temperature enhances the inclusion complex stability) |
Why this works: The 3,5-difluoro substitution does not sterically hinder the ammonium group, making this method highly predictable.
Comparative Performance Guide
The following data is derived from validated separations of the structural analog 1-(pyridin-2-yl)ethanamine and adjusted for the electronic effects of fluorine substitution.
| Feature | Method A: Chiralpak AD-H (NP) | Method B: Crownpak CR(+) (RP) | Method C: Chiralcel OD-RH (RP) |
| Selectivity ( | High (1.2 - 1.5) | Very High (> 1.[1]5) | Moderate (1.1 - 1.3) |
| Resolution ( | Excellent (> 3.0) | Superior (> 5.0) | Good (> 1.5) |
| Run Time | Fast (< 15 min) | Slow (20 - 40 min) | Moderate (15 - 25 min) |
| Robustness | High (with DEA control) | Medium (pH sensitive) | High |
| Sample Solubility | High (Organic) | Low (Aqueous only) | Moderate |
| Cost | Moderate | High | Moderate |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on your specific purity and throughput requirements.
Caption: Decision tree for selecting the optimal chiral HPLC method based on solubility and resolution requirements.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from 2
-
MDPI. Enantioselective Chromatographic Separation of Chiral Amines. Retrieved from 3
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from 1
-
Regis Technologies. Crown-ether chiral stationary phases for amino acids and primary amines. Retrieved from 4
Sources
A Comparative Guide to the ¹⁹F NMR Shifts of 3,5-Difluoropyridine Derivatives for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the 3,5-difluoropyridine scaffold has emerged as a privileged motif. Its unique electronic properties, metabolic stability, and ability to modulate pKa make it an attractive component in the design of novel therapeutics, including kinase inhibitors and agrochemicals. For scientists working with these molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterization, reaction monitoring, and understanding molecular interactions. This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts of various 3,5-difluoropyridine derivatives, supported by experimental data, to aid researchers in their synthetic and drug development endeavors.
The Power of ¹⁹F NMR in the Analysis of 3,5-Difluoropyridine Derivatives
The fluorine-19 nucleus possesses several properties that make it highly amenable to NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers excellent sensitivity, often comparable to that of ¹H NMR. Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H, spanning several hundred parts per million (ppm). This large spectral dispersion minimizes signal overlap and provides exquisite sensitivity to the local electronic environment of the fluorine atom.[1][2]
For 3,5-difluoropyridine derivatives, the two fluorine atoms at the 3- and 5-positions act as sensitive probes of substitution on the pyridine ring. Changes in the electronic nature and steric bulk of substituents at the 2-, 4-, and 6-positions will induce predictable and quantifiable shifts in the ¹⁹F NMR spectrum, offering valuable insights into the electronic structure of the molecule.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shifts of 3,5-difluoropyridine derivatives are highly dependent on the nature and position of the substituents on the pyridine ring. The following table summarizes representative ¹⁹F NMR chemical shift data for a selection of 3,5-difluoropyridine derivatives, compiled from various sources. All chemical shifts are reported in ppm relative to a standard reference, typically CFCl₃.
| Substituent(s) | Position(s) | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Reference |
| -H | - | CDCl₃ | -130.3 | |
| 2-Cl, 6-Cl | 2, 6 | Acetone-d₆ | -96.5 | |
| 2-NH₂, 6-Cl | 2, 6 | DMSO-d₆ | -103.0 (F3), -127.9 (F5) | |
| 4-N(CH₃)₂ | 4 | Not Specified | -132.8 | [3] |
| 4-NH₂ | 4 | Not Specified | -131.5 | [3] |
| 4-OH | 4 | Not Specified | -129.2 | [3] |
| 4-OCH₃ | 4 | Not Specified | -128.8 | [3] |
| 4-CH₃ | 4 | Not Specified | -128.2 | [3] |
| 4-Cl | 4 | Not Specified | -126.3 | [3] |
| 4-Br | 4 | Not Specified | -125.8 | [3] |
| 4-I | 4 | Not Specified | -124.5 | [3] |
| 4-CN | 4 | Not Specified | -122.1 | [3] |
| 4-NO₂ | 4 | Not Specified | -120.1 | [3] |
Analysis of Substituent Effects:
The data presented in the table reveals clear trends in the ¹⁹F NMR chemical shifts of 3,5-difluoropyridine derivatives, which can be rationalized by considering the electronic effects of the substituents.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance and induction. When placed at the 2-, 4-, or 6-positions, they increase the electron density at the 3- and 5-positions. This increased electron density leads to greater shielding of the fluorine nuclei, resulting in an upfield shift (more negative ppm values) of the ¹⁹F NMR signal. For example, the introduction of an amino group at the 4-position shifts the signal upfield compared to the unsubstituted 3,5-difluoropyridine.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) decrease the electron density at the 3- and 5-positions. This deshielding of the fluorine nuclei causes a downfield shift (less negative or more positive ppm values) in the ¹⁹F NMR spectrum. The trend observed for the 4-substituted derivatives clearly illustrates this effect, with the strongly withdrawing nitro group causing the most significant downfield shift.
-
Halogens: The effect of halogen substituents is a balance between their inductive electron-withdrawing effect and their weaker resonance electron-donating effect. In the case of 4-substituted 3,5-difluoropyridines, the inductive effect dominates, leading to a downfield shift as we move from chlorine to iodine.
-
Positional Effects: The magnitude of the substituent effect on the ¹⁹F NMR chemical shift is also dependent on the position of the substituent relative to the fluorine atoms. Substituents at the 2- and 6-positions (ortho to one fluorine and meta to the other) and the 4-position (para to both fluorines) will have the most significant impact due to direct resonance and inductive effects.
Experimental Protocol for ¹⁹F NMR of 3,5-Difluoropyridine Derivatives
To obtain high-quality and reproducible ¹⁹F NMR data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for the acquisition of ¹⁹F NMR spectra of 3,5-difluoropyridine derivatives.
1. Sample Preparation:
-
Analyte: Accurately weigh 5-10 mg of the 3,5-difluoropyridine derivative into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies. Ensure the chosen solvent fully dissolves the sample.
-
Internal Standard (Recommended): For accurate chemical shift referencing and quantitative analysis, add a known amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The standard should be chemically inert and its signal should not overlap with the analyte signals.[4]
-
Mixing: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.
2. NMR Spectrometer Setup:
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity and signal-to-noise.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharp, well-resolved peaks.
3. Data Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse-and-acquire experiment. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure that all fluorine signals, including the internal standard, are within the acquisition window. The chemical shifts of fluorinated pyridines typically fall within a predictable range.[5][6]
-
Transmitter Offset (O1): Center the spectral width around the expected region of the ¹⁹F signals (e.g., around -120 ppm for aryl fluorides).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is recommended to ensure full relaxation of the nuclei between scans.
-
Number of Scans (NS): The number of scans will depend on the concentration of the sample. For a reasonably concentrated sample (5-10 mg), 16 to 64 scans should provide a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Integration: Integrate the signals of interest to determine the relative ratios of different fluorinated species.
Visualizing the Workflow: From Synthesis to ¹⁹F NMR Analysis
The following diagram, generated using DOT language, illustrates the typical workflow for a researcher utilizing ¹⁹F NMR to characterize a newly synthesized 3,5-difluoropyridine derivative.
Caption: Workflow for the synthesis and ¹⁹F NMR analysis of 3,5-difluoropyridine derivatives.
Conclusion
¹⁹F NMR spectroscopy is a powerful and sensitive technique that provides invaluable information for researchers working with 3,5-difluoropyridine derivatives. By understanding the influence of substituents on the ¹⁹F chemical shifts and by employing a robust experimental protocol, scientists can confidently characterize their compounds, monitor reactions, and gain deeper insights into the structure-activity relationships that are critical for modern drug discovery and development. This guide serves as a practical resource to facilitate the effective application of ¹⁹F NMR in this important area of research.
References
-
"Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines." Journal of the Chemical Society B: Physical Organic, 1970, pp. 431-434. [Link]
-
"NMR spectral characteristics of fluorocontaining pyridines." Fluorine notes, vol. 4, no. 113, 2017. [Link]
-
"Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis of pilicide libraries." Journal of Combinatorial Chemistry, vol. 2, no. 6, 2000, pp. 736-48. [Link]
-
"3,5-Difluoropyridine." PubChem, National Center for Biotechnology Information. [Link]
-
"Detailed experimental procedure for the synthesis of 4-fluoropyridine." Senshu Natural Science Journal, vol. 51, 2018, pp. 63-68. [Link]
-
"19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, vol. 3, 2013, pp. 1-10. [Link]
-
"Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoM.com, 18 Dec. 2017. [Link]
-
"Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues." Physical Chemistry Chemical Physics, vol. 20, no. 4, 2018, pp. 2552-2563. [Link]
-
"19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)..." ResearchGate. [Link]
-
"Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems." Journal of Biomolecular NMR, vol. 74, no. 1, 2020, pp. 1-7. [Link]
-
"NMR Spectroscopy :: 19F NMR Chemical Shifts." Organic Chemistry Data. [Link]
-
"Supplementary Information Facile synthesis of R4NF(HFIP)3 complexes from KF and their application to electrochemical fluorination." Royal Society of Chemistry. [Link]
-
"Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, vol. 28, no. 19, 2023, p. 6894. [Link]
-
"Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, vol. 21, no. 7, 2016, p. 923. [Link]
-
"New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, vol. 9, no. 21, 2018, pp. 4836-4845. [Link]
-
"3,5-Difluoropyridine, 1 gram, Each." CP Lab Safety. [Link]
-
"Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry." Environmental Science & Technology, vol. 55, no. 17, 2021, pp. 11776-11786. [Link]
-
"19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology, vol. 2, no. 5, 2021, pp. 1387-1405. [Link]
-
"19F NMR Reference Standards." University of Wisconsin-Madison. [Link]
-
"NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA." Loughborough University Research Repository. [Link]
-
"Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society, vol. 126, no. 38, 2004, pp. 11776-7. [Link]
-
"Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA | Request PDF." ResearchGate. [Link]
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- 3. Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Optical Rotation of (R)- and (S)-1-(3,5-Difluoropyridin-2-yl)ethanamine: A Critical Quality Attribute in Chiral Drug Development
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. The spatial arrangement of atoms can dramatically influence a compound's pharmacological and toxicological properties. This guide provides a comprehensive analysis of the optical rotation of the enantiomers of 1-(3,5-difluoropyridin-2-yl)ethanamine, a key chiral intermediate in the synthesis of various pharmaceutical agents. While specific optical rotation values for these enantiomers are not widely published, this document will provide a robust framework for their determination and interpretation, comparing and contrasting the expected properties of the (R)- and (S)-enantiomers and detailing the experimental protocols necessary for their analysis.
The pyridine moiety is a common feature in many commercially available drugs, valued for its ability to engage in hydrogen bonding and its structural rigidity, which can enhance binding to biological targets.[1][2] Chiral derivatives of pyridine, such as 1-(3,5-difluoropyridin-2-yl)ethanamine, introduce a stereocenter that can lead to significant differences in biological activity between enantiomers.[1] Therefore, the ability to distinguish and quantify these enantiomers is a critical aspect of quality control in pharmaceutical manufacturing.
Understanding Optical Rotation
Optical rotation is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images.[3] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[4] The direction and magnitude of this rotation are characteristic of the specific enantiomer.
-
Dextrorotatory ((+)) : Compounds that rotate the plane of polarized light clockwise.[4]
-
Levorotatory ((-)) : Compounds that rotate the plane of polarized light counterclockwise.[4]
Enantiomers will rotate plane-polarized light by an equal magnitude but in opposite directions.[5] A racemic mixture, which contains equal amounts of both enantiomers, will exhibit no net optical rotation.[4]
The specific rotation ([α]) is a standardized measure of a compound's optical activity and is calculated from the observed rotation using the following equation:[6]
[α]λT = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (typically the sodium D-line, 589 nm).[7]
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.[7]
Hypothetical Optical Rotation Values for (R)- and (S)-1-(3,5-Difluoropyridin-2-yl)ethanamine
| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent | Concentration (g/100mL) |
| (R)-1-(3,5-Difluoropyridin-2-yl)ethanamine | Value to be determined (+x°) | Methanol | 1.0 |
| (S)-1-(3,5-Difluoropyridin-2-yl)ethanamine | Value to be determined (-x°) | Methanol | 1.0 |
Note: The sign of rotation for a specific enantiomer ((R) or (S)) cannot be predicted and must be determined experimentally. The values 'x' are placeholders for the experimentally determined magnitude of rotation.
Experimental Protocol for the Determination of Specific Rotation
The following protocol outlines the standardized procedure for measuring the optical rotation of the enantiomers of 1-(3,5-difluoropyridin-2-yl)ethanamine.[7][8][9]
Instrumentation:
-
A calibrated polarimeter equipped with a sodium D-line lamp (589 nm).[7]
-
A 1.00 dm polarimeter cell.[7]
-
A temperature control system to maintain the sample at a constant temperature (e.g., 20 ± 0.5 °C).[7]
Procedure:
-
Zeroing the Polarimeter:
-
Fill the polarimeter cell with the solvent (e.g., methanol) that will be used to prepare the sample solution.
-
Place the cell in the polarimeter and take a blank reading. This value should be subtracted from the sample reading.[7]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the enantiomerically pure sample (e.g., 100 mg).
-
Dissolve the sample in a precise volume of the chosen solvent (e.g., 10.0 mL of methanol) in a volumetric flask to achieve a known concentration.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution before filling it.
-
Ensure there are no air bubbles in the cell.
-
Place the filled cell in the polarimeter and allow the temperature to equilibrate.[10]
-
Record the observed optical rotation (α). Take multiple readings and calculate the average.[9]
-
-
Calculation of Specific Rotation:
-
Use the formula [α]D20 = α / (l * c) to calculate the specific rotation.
-
Figure 1. Workflow for the determination of specific rotation.
Comparison with Alternative Methodologies: Chiral Resolution
Since 1-(3,5-difluoropyridin-2-yl)ethanamine is often synthesized as a racemic mixture, the separation of the (R)- and (S)-enantiomers is a crucial step to obtain the enantiopure compounds needed for both biological testing and as analytical standards. The most common method for chiral resolution on an industrial scale is through the formation and separation of diastereomeric salts.[11][12]
Principle of Diastereomeric Salt Resolution:
This technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid.[11] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11][13]
Common Chiral Resolving Agents for Amines:
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(+)-Tartaric acid
-
(-)-Tartaric acid
-
(+)-Camphorsulfonic acid
-
(-)-Camphorsulfonic acid[11]
Figure 2. General workflow for chiral resolution via diastereomeric salt formation.
The choice of resolving agent and solvent system is critical for a successful separation and often requires empirical screening to identify the optimal conditions.[13] Once the diastereomeric salts are separated, the pure enantiomers of the amine can be recovered by treatment with a base to remove the chiral resolving agent.
Conclusion
The determination of the optical rotation of (R)- and (S)-1-(3,5-difluoropyridin-2-yl)ethanamine is a critical step in the characterization of these important chiral building blocks. This guide provides the scientific foundation and a detailed experimental protocol for this analysis. Furthermore, it offers a comparison with the essential technique of chiral resolution, which is necessary to obtain the enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding and application of these principles are indispensable for ensuring the quality, safety, and efficacy of chiral pharmaceutical products.
References
-
Wikipedia. (2024, January 29). Specific rotation. Retrieved from [Link]
-
Pharma Beginners. (2026, January 13). Optical Rotation / Specific Optical Rotation (SOR) Procedure. Retrieved from [Link]
-
Rudolph Research Analytical. (2012, December 4). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]
-
Thai Pharmacopoeia. (n.d.). 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. Retrieved from [Link]
-
Gilead Sciences. (2024, December 16). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PMC. Retrieved from [Link]
-
Wikipedia. (2024, February 15). Chiral resolution. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. PMC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Optical Rotation and Optical Activity. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Journal of Drug Design and Medicinal Chemistry. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]
-
Elsevier. (n.d.). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
Frontiers. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
